![molecular formula C12H12BrNO B2942316 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 79208-84-7](/img/structure/B2942316.png)

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one

Descripción general

Descripción

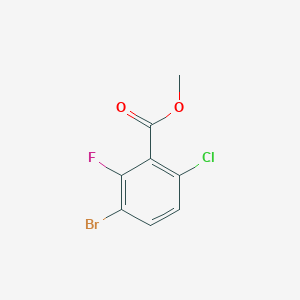

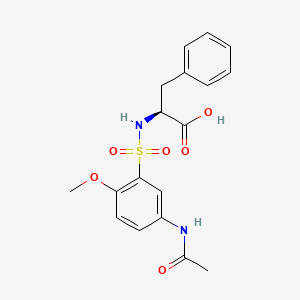

“6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is a chemical compound that has been studied for its potential applications in various fields . It is a fluorescent yellow solid .

Synthesis Analysis

The synthesis of “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” involves several steps. The reaction was carried out in an oven-dried 10 mL round bottom flask. Teterahydrocarbazole was dissolved in DMSO and t-BuOK was added portion-wise and kept under an oxygen atmosphere for about 2.5 hours . After the conversion of starting material, the reaction mass was quenched using saturated ammonium chloride and washed with water, the organic layer was separated by using ethyl acetate .Molecular Structure Analysis

The molecular structure of “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is represented by the InChI code: 1S/C12H14BrN/c13-9-3-4-11-10 (7-9)12 (8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 .Chemical Reactions Analysis

The chemical reactions involving “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” are complex and require careful control of conditions. The synthesis process involves reactions with t-BuOK and DMSO, followed by quenching with saturated ammonium chloride .Physical And Chemical Properties Analysis

“6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is a fluorescent yellow solid . It has a molecular weight of 252.15 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis Techniques

- Chemoselective Double Michael Addition : The synthesis of 2,6-diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones via a Cs2CO3-catalyzed double Michael addition of indolin-2-one to divinyl ketones is an important method. It offers high chemoselectivity, mild reaction conditions, high yield, and is atom- and step-economic (Li, Li, & Yang, 2017).

- Functionalized Azaspirocyclic Ring Systems : The semipinacol ring expansion reactions of specific tosylamides, promoted by N-bromosuccinimide, efficiently construct functionalized 1-azaspirocyclopentanones. These reactions demonstrate high yields and diastereoselectivity, showcasing a pathway to synthesize azaspirocyclic alkaloids (Dake, Fenster, Hurley, & Patrick, 2004).

Potential Biological Activities

- Anticancer Properties : A derivative, 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine], showed potent in vitro inhibition of p53-MDM2 interaction and significant apoptotic cell death in tumor cells, indicating potential as a cancer therapeutic agent (Bertamino et al., 2013).

- Synthesis of Anticancer Agents : Synthesis of 2-amino-3-cynospiro indenospiro derivatives demonstrated anticancer properties, particularly against breast carcinoma cell lines. These compounds, particularly bromo- and chloro-substituted derivatives, showed selective potency and are promising for the development of new anticancer agents (Patravale et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromospiro[1H-indole-3,1'-cyclopentane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPCUZFOHRIVNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2942235.png)

![2,5-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2942238.png)

![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)

![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)

![(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B2942244.png)

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2942249.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2942253.png)